molecular formula C9H10ClN3 B12507701 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carbonitrile hydrochloride

5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carbonitrile hydrochloride

Cat. No.: B12507701
M. Wt: 195.65 g/mol
InChI Key: IHNYNLBKUJOASM-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carbonitrile hydrochloride is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable nitrile with a cyclic amine in the presence of a catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carbonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carbonitrile hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
  • Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride

Uniqueness

5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carbonitrile hydrochloride is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carbonitrile hydrochloride (CAS No. 2901082-00-4) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C9H10ClN3
  • Molecular Weight : 195.65 g/mol
  • Physical State : Solid
  • Storage Conditions : Inert atmosphere at 2-8°C

Synthesis Methods

The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives typically involves cyclization reactions that can be catalyzed by various metal complexes. For instance, the compound has been synthesized through cobalt-catalyzed [2 + 2 + 2] cyclizations leading to a library of derivatives with varying substituents .

Antimicrobial Properties

Recent studies indicate that compounds related to 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds exhibit significant antimicrobial activity. For example, derivatives have been tested against Mycobacterium tuberculosis and showed promising results in inhibiting bacterial growth . The specific activity of this compound against various pathogens remains to be fully elucidated but suggests potential as an antimicrobial agent.

Neuroprotective Effects

Preliminary investigations into the neuroprotective effects of naphthyridine derivatives indicate that they may play a role in mitigating neurodegenerative conditions. Compounds with similar frameworks have demonstrated inhibition of monoamine oxidases (MAO A and B), which are implicated in neurodegeneration . This positions this compound as a candidate for further exploration in neuropharmacology.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity A library of tetrahydro-naphthyridines showed activity against Mycobacterium tuberculosis with several lead compounds identified .
Antitumor Efficacy Similar naphthyridine compounds exhibited significant tumor growth reduction in xenograft models for pancreatic cancer .
Neuroprotection Derivatives inhibited MAO enzymes and showed potential in improving neuronal health in vitro .

Future Directions

The biological activity of this compound presents numerous avenues for future research:

  • Optimization of Structure : Further modifications could enhance its biological activity and reduce toxicity.
  • In Vivo Studies : More comprehensive animal studies are necessary to establish effective dosages and evaluate side effects.
  • Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its effects will be crucial for its development as a therapeutic agent.

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C9H9N3.ClH/c10-4-7-3-8-6-11-2-1-9(8)12-5-7;/h3,5,11H,1-2,6H2;1H

InChI Key

IHNYNLBKUJOASM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=CC(=C2)C#N.Cl

Origin of Product

United States

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